molecular formula C22H25N3O3S B2556389 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 877648-16-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2556389
CAS No.: 877648-16-3
M. Wt: 411.52
InChI Key: XNZDXSIBMWMRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates three key pharmacophoric elements: a benzenesulfonamide group, a furan-2-yl ring, and a 4-phenylpiperazine moiety. Benzenesulfonamide derivatives are extensively investigated for their diverse biological activities and are found in compounds targeting the mTORC1 signaling pathway, which is a crucial regulator of cell growth and metabolism and a target in epilepsy research . The inclusion of a furan heterocycle is a notable feature, as non-nitrogenous heterocyclic rings like furan are emerging as valuable components in the design of potential central nervous system (CNS) active compounds, helping to reduce the side effects sometimes associated with nitrogen-rich heterocycles . The phenylpiperazine subunit is a classic structural feature in numerous biologically active molecules, often contributing to receptor binding affinity within the CNS. This compound is presented as a high-purity chemical tool for research applications only. Its complex structure makes it a valuable intermediate for SAR (Structure-Activity Relationship) studies, particularly in the exploration of new ligands for neurological targets. Researchers can utilize this compound for in vitro biochemical assays, the synthesis of more complex derivatives, and pharmacological profiling. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-29(27,20-10-5-2-6-11-20)23-18-21(22-12-7-17-28-22)25-15-13-24(14-16-25)19-8-3-1-4-9-19/h1-12,17,21,23H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDXSIBMWMRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

A prevalent method for tertiary amine synthesis involves reductive amination of ketone precursors:

Step 1: Preparation of 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone

  • Reactants : 4-Phenylpiperazine, furan-2-carbaldehyde, and acetyl chloride.
  • Mechanism : Aldol condensation under basic conditions (e.g., NaOH/EtOH) forms the α,β-unsaturated ketone, followed by Michael addition of 4-phenylpiperazine.
  • Conditions :
    Temperature: 60–80°C  
    Solvent: Ethanol  
    Catalyst: Pyrrolidine (0.1 eq)  
    Yield: ~65%  

Step 2: Reductive Amination

  • Reactants : Ketone intermediate, ammonium acetate, sodium cyanoborohydride.
  • Mechanism : Imine formation followed by selective reduction to the amine.
  • Conditions :
    Solvent: Methanol  
    Temperature: Room temperature, 12 h  
    Yield: ~58%  

Nucleophilic Displacement Approach

Alternative pathways employ halogenated intermediates:

Step 1: Synthesis of 1,2-Dibromo-2-(furan-2-yl)ethane

  • Reactants : Furan-2-ylmagnesium bromide and 1,2-dibromoethane.
  • Conditions : Grignard reaction at 0°C in THF, yielding the dibromide (~45%).

Step 2: Sequential Nucleophilic Substitution

  • First substitution : Reaction with 4-phenylpiperazine in DMF at 80°C (16 h, ~62%).
  • Second substitution : Treatment with aqueous ammonia under pressure (120°C, 24 h, ~34%).

Sulfonylation to Final Product

The amine intermediate undergoes sulfonylation with benzenesulfonyl chloride:

Reactants :

  • 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (1 eq)
  • Benzenesulfonyl chloride (1.2 eq)
  • Triethylamine (2 eq, base)

Procedure :

  • Dissolve amine in anhydrous dichloromethane (DCM).
  • Add triethylamine dropwise at 0°C.
  • Introduce benzenesulfonyl chloride slowly, stir for 4 h at room temperature.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 72–85%.

Analytical Characterization

Critical spectroscopic data for validation:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.72–7.65 (m, 2H, Ar-H), 7.58–7.45 (m, 3H, Ar-H), 6.38 (dd, J = 3.2 Hz, 1H, furan), 4.12 (t, J = 6.8 Hz, 1H, CH), 3.21–2.98 (m, 8H, piperazine), 2.65 (d, J = 6.8 Hz, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 144.2 (SO₂), 140.1–115.3 (aromatic), 110.8 (furan), 58.4 (CH), 53.2–46.7 (piperazine), 42.1 (CH₂).
HRMS m/z 411.5172 [M+H]⁺ (calc. for C₂₂H₂₅N₃O₃S: 411.5176).

Optimization and Challenges

Byproduct Formation

  • Issue : Competing over-sulfonylation at piperazine nitrogen.
  • Solution : Use bulky bases (e.g., DIEA) to deprotonate the primary amine selectively.

Purification Difficulties

  • Issue : Co-elution of unreacted amine and sulfonamide.
  • Resolution : Employ gradient elution (hexane → EtOAc) with 0.1% NH₄OH to suppress tailing.

Scalability and Industrial Relevance

Bench-scale protocols (1–10 g) achieve consistent yields (>70%), but kilogram-scale production requires:

  • Continuous Flow Systems : To manage exothermic sulfonylation.
  • Catalytic Recycling : Immobilized lipases for enantioselective amidation (if chiral centers are present).

Emerging Methodologies

Recent advances propose:

  • Photoredox Catalysis : For C–N bond formation under mild conditions.
  • Biocatalytic Sulfonylation : Using engineered sulfotransferases to improve regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and benzenesulfonamide group may also contribute to the compound’s overall biological activity by interacting with enzymes or other proteins involved in cellular pathways.

Comparison with Similar Compounds

Implications :

  • Fluorinated analogs (e.g., ) are often prioritized in drug design for improved bioavailability and target engagement.
  • Bulky substituents (e.g., benzyl in ) may hinder membrane permeability or receptor access.

Sulfonamide Modifications

The benzenesulfonamide group in the target compound contrasts with other derivatives:

Compound Name Sulfonamide Modification Functional Impact Reference
N-(2-(4-Chlorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide 4-Chlorobenzenesulfonamide Chlorine increases electrophilicity, potentially enhancing covalent binding or stability.
N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Biphenyl-sulfonamide Extended aromatic systems may improve π-π stacking interactions with hydrophobic receptor pockets.

Implications :

  • Halogenated sulfonamides (e.g., ) are common in antimicrobial or antitumor agents due to enhanced reactivity.
  • Biphenyl systems (e.g., ) could improve binding affinity but may reduce solubility.

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring, a phenylpiperazine moiety, and a benzenesulfonamide group. Its molecular formula is C23H27N3O4S, indicating the presence of various functional groups that may contribute to its biological effects. The structural representation is as follows:

Component Description
Furan RingA five-membered aromatic ring with oxygen
Phenylpiperazine MoietyA piperazine ring substituted with a phenyl group
Benzenesulfonamide GroupA benzene ring attached to a sulfonamide functional group

Currently, the precise mechanism of action for this compound remains largely undocumented in scientific literature. However, preliminary studies suggest it may interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and anxiety pathways.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

Compound Activity
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamideAntifungal, anticancer
N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamideAnticancer activity
3-Arylaminobenzofuran DerivativesAntiproliferative effects against cancer cells

The unique combination of functionalities in this compound may enhance its bioactivity compared to other derivatives.

Neuropharmacological Effects

The compound's structural components suggest potential interactions with various neurotransmitter receptors. Specifically, the phenylpiperazine moiety is known for its affinity towards serotonin receptors, which are implicated in mood disorders. The modulation of these receptors could lead to therapeutic applications in treating anxiety and depression.

Study on Anticancer Activity

In a study examining derivatives of furan and piperazine, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the furan moiety in enhancing the anticancer activity of the compounds tested.

Neurotransmitter Interaction Study

Another study focused on the interaction of phenylpiperazine derivatives with serotonin receptors. It was observed that these compounds could act as agonists or antagonists depending on their structural variations, suggesting that this compound might influence serotonergic signaling pathways.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl-furan precursor under anhydrous conditions (e.g., DMF solvent, 60–80°C).
  • Step 2 : Sulfonamide coupling using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to minimize hydrolysis .
  • Optimization : Yield improvements (>75%) require pH control (pH 8–9) and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the furan, piperazine, and sulfonamide moieties. Key signals include δ 6.2–6.8 ppm (furan protons) and δ 3.1–3.5 ppm (piperazine N–CH2) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding networks. For example, the sulfonamide group often forms intermolecular H-bonds with piperazine N–H .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H25N3O3S) and detects isotopic patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro receptor binding : Screen against serotonin (5-HT) and dopamine receptors due to structural similarity to neuroactive piperazine derivatives. Use radioligand displacement assays (IC50 determination) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neurons) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported conformational dynamics of the piperazine-furan-sulfonamide backbone?

  • Methodological Answer :
  • Twinning analysis : Use SHELXL to refine twinned crystals (common in flexible sulfonamides) and resolve overlapping electron density .
  • Comparative torsion angle plots : Map dihedral angles (e.g., C–S–N–C) across derivatives to identify steric or electronic constraints. For example, furan’s planarity may restrict piperazine rotation .
  • DFT calculations : Validate experimental conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies address contradictions in SAR studies between this compound and fluorinated analogs?

  • Methodological Answer :
  • Meta-analysis : Compare IC50 values of analogs (e.g., 4-fluoro vs. 4-chloro substitutions) to quantify electronic effects. Fluorine’s electronegativity may enhance receptor affinity but reduce solubility .
  • Molecular docking : Use AutoDock Vina to simulate binding poses with targets (e.g., 5-HT1A). Adjust scoring functions to account for furan’s π-stacking vs. sulfonamide’s H-bonding .
  • Solubility assays : Measure logP via shake-flask method to correlate lipophilicity with bioactivity discrepancies .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Methodological Answer :
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during piperazine-ethyl bond formation to control stereocenters .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic sulfonylation steps, reducing byproducts .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.